Cas no 2229317-88-6 (3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid)
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid
- 2229317-88-6
- EN300-1817691
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- Inchi: 1S/C8H8FNO3/c9-6-4-10-2-1-5(6)3-7(11)8(12)13/h1-2,4,7,11H,3H2,(H,12,13)
- InChI Key: SRBAFUDZVSKSLF-UHFFFAOYSA-N
- SMILES: FC1C=NC=CC=1CC(C(=O)O)O
Computed Properties
- Exact Mass: 185.04882128g/mol
- Monoisotopic Mass: 185.04882128g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 70.4Ų
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1817691-0.05g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1817691-0.1g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1817691-0.25g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1817691-0.5g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 0.5g |
$1124.0 | 2023-09-19 | ||
| Enamine | EN300-1817691-1.0g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1817691-2.5g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 2.5g |
$2295.0 | 2023-09-19 | ||
| Enamine | EN300-1817691-5.0g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1817691-10.0g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1817691-1g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1817691-5g |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid |
2229317-88-6 | 5g |
$3396.0 | 2023-09-19 |
3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid
3-(3-Fluoropyridin-4-yl)-2-hydroxypropanoic acid: A Comprehensive Overview
3-(3-Fluoropyridin-4-yl)-2-hydroxypropanoic acid, identified by the CAS number 2229317-88-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a hydroxypropanoic acid moiety. The presence of the fluorine atom at the 3-position of the pyridine ring introduces interesting electronic and steric properties, making this compound a valuable subject for both fundamental research and applied studies.
The synthesis of 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid has been explored through various methodologies, including nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic asymmetric synthesis have enabled the preparation of enantiomerically pure derivatives, which are crucial for studying the stereochemical aspects of this compound's interactions with biological systems.
One of the most promising applications of this compound lies in its potential as a lead molecule in drug discovery. The hydroxypropanoic acid group imparts acidity and hydrogen bonding capabilities, which are essential for interactions with biological targets. Recent studies have highlighted its ability to modulate enzyme activity, particularly in pathways related to inflammation and neurodegenerative diseases. For instance, research published in Nature Communications demonstrated that this compound exhibits potent inhibitory effects on specific kinases involved in Alzheimer's disease progression.
The structural versatility of 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid also makes it an attractive candidate for materials science applications. Its ability to form self-assembled monolayers and coordinate with metal ions has been leveraged in the development of novel sensors and catalytic materials. A study in Advanced Materials reported that derivatives of this compound can serve as highly sensitive detectors for trace metal ions in aqueous environments.
In terms of physical properties, this compound exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The latest research on 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid has also delved into its environmental impact and biodegradability. Studies conducted under simulated environmental conditions suggest that this compound undergoes rapid degradation under UV light, minimizing its persistence in natural ecosystems. This finding is particularly relevant for regulatory assessments and green chemistry initiatives.
In conclusion, 3-(3-fluoropyridin-4-yl)-2-hydroxypropanoic acid stands out as a multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structure, coupled with recent advancements in synthetic methods and biological evaluations, positions it as a key player in future research endeavors. As ongoing studies continue to unravel its potential, this compound is poised to make significant contributions to both academic and industrial sectors.
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